2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide
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Overview
Description
2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the construction of the [1,2,4]triazolo[4,3-b]pyridazine core. The final step involves the thiolation and subsequent N-benzylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
1,2,4-triazole derivatives: These compounds share the triazole ring and have been explored for various biological activities.
Uniqueness
2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide is unique due to its specific combination of heterocyclic structures, which may confer distinct bioactivity and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-benzylacetamide |
InChI |
InChI=1S/C21H17N5O3S/c27-20(22-11-14-4-2-1-3-5-14)12-30-21-24-23-19-9-7-16(25-26(19)21)15-6-8-17-18(10-15)29-13-28-17/h1-10H,11-13H2,(H,22,27) |
InChI Key |
HTKCEVQQJKFVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
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